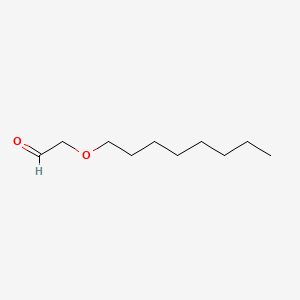
Octyloxy-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyloxy-acetaldehyde, also known as 1-octyloxyethanal, is an organic compound with the molecular formula C10H20O2. It is a derivative of acetaldehyde where an octyloxy group is attached to the carbonyl carbon. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyloxy-acetaldehyde, can be synthesized through the reaction of acetaldehyde with octanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of acetaldehyde, (octyloxy)-, can be scaled up using continuous flow reactors. The process involves the same reaction mechanism but is optimized for higher yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Octyloxy-acetaldehyde, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Octyloxyacetic acid
Reduction: 1-octyloxyethanol
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Octyloxy-acetaldehyde, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mecanismo De Acción
The mechanism of action of acetaldehyde, (octyloxy)-, involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and participate in polar interactions makes it a versatile compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetaldehyde: The parent compound, simpler in structure and more reactive.
Propionaldehyde: Similar aldehyde with a propyl group instead of an octyloxy group.
Butyraldehyde: Another similar aldehyde with a butyl group.
Uniqueness
Octyloxy-acetaldehyde, is unique due to the presence of the octyloxy group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it valuable in specific applications where longer alkyl chains are required for desired reactivity or solubility.
Propiedades
Número CAS |
53488-14-5 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-octoxyacetaldehyde |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-12-10-8-11/h8H,2-7,9-10H2,1H3 |
Clave InChI |
IJPYVMFNQLITDN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














